molecular formula C13H20N2O2 B112108 (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester CAS No. 174885-99-5

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Cat. No. B112108
M. Wt: 236.31 g/mol
InChI Key: CLUUDOMFHPDBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C13H20N2O2 . It is also known by other names such as “tert-Butyl (2-amino-2-phenylethyl)carbamate” and "N-Boc-2-amino-2-phenylethylamine" . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of “(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester” is 236.31 . The molecular formula is C13H20N2O2 .


Physical And Chemical Properties Analysis

“(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester” appears as white crystals . The melting point is between 90 - 91 °C .

Scientific Research Applications

Synthetic Studies

A study by Kant, Singh, and Agarwal (2015) on a similar compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, details its synthesis and characterization, including X-ray diffraction studies, which could be relevant to understanding the structural properties of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester (Kant, R., Singh, V., & Agarwal, A., 2015).

Photolysis of N-Substituted Urethanes

Schultze (1973) investigated the photolysis of N-aryl-carbamic acid alkyl esters, which could provide insights into the photochemical behavior of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester (Schultze, H., 1973).

Intramolecular α-Amidoalkylation Reactions

Research by Garcia et al. (2006) on the intramolecular α-amidoalkylation reactions of L-DOPA derivatives, including compounds similar to (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester, could provide valuable information on the chemical reactivity and potential applications of this compound in synthetic chemistry (Garcia, E., Arrasate, S., Lete, E., & Sotomayor, N., 2006).

Spirocyclic Indoline Lactone Synthesis

Hodges, Wang, and Riley (2004) conducted a study on the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate, which may be relevant for understanding the chemical behavior and potential applications of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester in organic synthesis (Hodges, J. C., Wang, W., & Riley, F., 2004).

Deprotection of tert-Butyl Carbamates

The research by Li et al. (2006) on the deprotection of tert-butyl carbamates could provide insights into the methods for manipulating and deprotecting compounds like (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester in various chemical contexts (Li, B. et al., 2006).

Preparation of Amino Acid Derivatives

Abe et al. (1996) discussed the derivatization of amino acids into various esters, which could be pertinent for understanding the potential of (2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester in amino acid derivative synthesis (Abe, I., Fujimoto, N., Nishiyama, T., Terada, K., & Nakahara, T., 1996).

properties

IUPAC Name

tert-butyl N-(2-amino-2-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUUDOMFHPDBIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-phenyl-ethyl]-carbamic acid tert-butyl ester (23 g, 63 mmol) in THF (180 mL) and MeOH (180 mL) was added 85% hydrazine hydrate (37 mL, 630 mmol) slowly. The resulting mixture was heated to 65° C. for 15 hours. The reaction mixture was cooled to room temperature, then concentrated to dryness. The residue was purified by column chromatography on silica gel (dichloromethane:MeOH, 100:1, 1% NH3 H2O) to give (2-amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester as a white solid. (Yield 7.4 g, 50%). 1H NMR (300 MHz, CDCl3): δ 7.35-7.24 (m, 5H), 4.81 (brs, 1H), 4.08-4.03 (m, 1H), 3.38-3.21 (m, 2H), 1.44 (s, 9H). LC-MS: [M+H]+ 237.
Quantity
37 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate (2 g, 5.46 mmol) and either MeNH2 (40 wt % in H2O, 10 eq.) or NH2NH2 (10 eq.) in MeOH (0.5M, 10 mL) was heated to 60° C. in a sealed tube. After 12 h, the solution was concentrated and purified via column chromatography (silica-dry load, 2% MeOH in DCM (1% NH4OH)) affording the title compound (1.1 g, 85%) as a white solid: LC-MS (ES) m/z=237 (M+H)+.
Name
1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods IV

Procedure details

A solution of 1,1-dimethylethyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylethyl]carbamate (2 g, 5.46 mmol) and either MeNH2 (40 wt % in H2O, 10 eq.) or NH2NH2 (10 eq.) in MeOH (0.5M, 10 mL) was heated to 60° C. in a sealed tube. After 12 h, the solution was concentrated and purified via column chromatography (silica-dry load, 2% MeOH in DCM (1% NH4OH)) affording the title compound (1.1 g, 85%) as a white solid: LC-MS (ES) m/z=237 (M+H)+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 4
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 5
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester
Reactant of Route 6
(2-Amino-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.